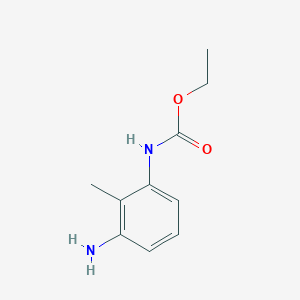

ethyl N-(3-amino-2-methylphenyl)carbamate

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

ethyl N-(3-amino-2-methylphenyl)carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O2/c1-3-14-10(13)12-9-6-4-5-8(11)7(9)2/h4-6H,3,11H2,1-2H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUARKGNESAJPQR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)NC1=CC=CC(=C1C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Monograph: Ethyl N-(3-amino-2-methylphenyl)carbamate

Topic: Ethyl N-(3-amino-2-methylphenyl)carbamate (CAS 910635-33-5) Content Type: Technical Monograph & Application Guide[1]

A Critical Scaffold for Kinase Inhibitor and Ion Channel Modulator Synthesis[1][2]

Executive Summary

Ethyl N-(3-amino-2-methylphenyl)carbamate (CAS 910635-33-5) is a highly specialized molecular building block belonging to the class of substituted aminophenyl carbamates .[1] Unlike common reagents, this compound features a specific 1,2,3-trisubstitution pattern on the benzene ring (carbamate at position 1, methyl at 2, amine at 3).[1] This steric and electronic configuration makes it a "privileged structure" in medicinal chemistry, particularly for the synthesis of p38 MAPK inhibitors and KCNQ (Kv7) potassium channel openers .[1]

This guide details the physicochemical properties, synthetic pathways, and critical application workflows for researchers utilizing this scaffold in high-throughput synthesis and lead optimization.[1]

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]

The compound is a mono-protected derivative of 2,6-diaminotoluene (2,6-TDA) .[1] The ethyl carbamate moiety acts as an orthogonal protecting group, allowing selective functionalization of the remaining primary amine.[1]

Table 1: Physicochemical Data

| Property | Specification |

| CAS Number | 910635-33-5 |

| IUPAC Name | Ethyl N-(3-amino-2-methylphenyl)carbamate |

| Molecular Formula | C₁₀H₁₄N₂O₂ |

| Molecular Weight | 194.23 g/mol |

| Core Scaffold | 2,6-Diaminotoluene (2-methyl-1,3-benzenediamine) |

| Appearance | Off-white to pale yellow solid |

| Solubility | Soluble in DMSO, DMF, Methanol, DCM; Low solubility in water |

| pKa (Predicted) | ~4.5 (Aniline nitrogen), ~12.5 (Carbamate NH) |

| LogP | 1.8 – 2.2 (Estimated) |

Synthetic Methodology

The synthesis of CAS 910635-33-5 requires precise regiocontrol to avoid the formation of the bis-carbamate.[1] The following protocol utilizes a stoichiometric control strategy.

Protocol: Selective Mono-Carbamoylation of 2,6-Diaminotoluene[1]

Objective: Synthesize ethyl N-(3-amino-2-methylphenyl)carbamate with >95% selectivity.

Reagents:

-

2,6-Diaminotoluene (2,6-TDA) [Precursor][1]

-

Ethyl Chloroformate [Acylating Agent][1]

-

Pyridine or NaHCO₃ [Base][1]

-

Dichloromethane (DCM) or THF [Solvent][1]

Step-by-Step Workflow:

-

Preparation: Dissolve 2,6-diaminotoluene (1.0 eq) in anhydrous DCM under nitrogen atmosphere. Cool the solution to 0°C to suppress reaction kinetics and enhance selectivity.

-

Base Addition: Add Pyridine (1.1 eq).[1]

-

Controlled Addition: Add Ethyl Chloroformate (0.95 eq) dropwise over 60 minutes. Note: Using a slight deficit of the acylating agent prevents over-reaction to the bis-carbamate.[1]

-

Reaction: Stir at 0°C for 2 hours, then allow to warm to room temperature over 4 hours. Monitor via TLC (System: Hexane/EtOAc 1:1) or LC-MS.[1][2]

-

Workup: Quench with saturated NH₄Cl solution. Extract with DCM.[1][3] Wash organic layer with brine, dry over Na₂SO₄, and concentrate.[1][3][2]

-

Purification: The crude mixture will contain unreacted diamine, the desired mono-carbamate, and trace bis-carbamate.[1] Purify via flash column chromatography (SiO₂, Gradient: 10%

40% EtOAc in Hexanes).

Diagram 1: Synthesis & Impurity Control Workflow

Caption: Kinetic control strategy to favor mono-carbamoylation over bis-functionalization.

Applications in Drug Discovery

This compound is not merely an intermediate; it is a scaffold enabler .[1] The 3-amino group allows for the construction of urea, amide, or heterocyclic libraries while the carbamate remains stable (or serves as a masked amine).[1]

A. Synthesis of Urea-Based Kinase Inhibitors

The "3-amino-2-methylphenyl" motif is structurally homologous to the "gatekeeper" binding domains of several kinase inhibitors (e.g., p38 MAPK, B-Raf).[1] The methyl group at position 2 provides steric hindrance that forces the phenyl ring into a specific torsion angle, often improving selectivity for the ATP-binding pocket.[1]

Mechanism:

-

Nucleophilic Attack: The free amine (position 3) attacks an isocyanate (R-N=C=O) or activated carbamate.[1]

-

Urea Formation: Formation of a diaryl urea.[1]

-

Deprotection (Optional): The ethyl carbamate can be hydrolyzed to reveal the amine, or retained if it interacts with the "sugar pocket" of the kinase.[1]

B. KCNQ (Kv7) Channel Modulators

Analogs of Retigabine (Ezogabine) often explore the 1,2,3-substitution pattern to modulate potency and metabolic stability.[1] While Retigabine uses a 1,2,4-pattern, the 1,2,3-pattern (derived from this CAS) creates "shifted" analogs that probe the hydrophobic pocket of the KCNQ channel pore.[1]

Diagram 2: Application Workflow (Kinase Inhibitor Synthesis)

Caption: Utilization of CAS 910635-33-5 to synthesize diaryl urea kinase inhibitors.

Analytical Characterization & Quality Control

To validate the identity of CAS 910635-33-5, the following analytical signatures must be confirmed.

Table 2: Analytical Validations

| Method | Expected Signal / Observation |

| ¹H NMR (DMSO-d₆) | δ 8.8 (s, 1H, -NH-CO): Broad singlet for carbamate NH.δ 6.8 - 7.1 (m, 3H, Ar-H): Aromatic protons showing 1,2,3-substitution pattern.δ 4.9 (s, 2H, -NH₂): Broad singlet for free amine.δ 4.1 (q, 2H, -OCH₂-): Quartet for ethyl group.δ 2.0 (s, 3H, Ar-CH₃): Singlet for the methyl group.[1] |

| HPLC Purity | Column: C18 Reverse Phase.Mobile Phase: Water (0.1% TFA) / Acetonitrile Gradient.Retention: Elutes earlier than bis-carbamate but later than diamine.[1] |

| Mass Spectrometry | [M+H]⁺ = 195.24 m/z. |

Safety & Handling (HSE)

Warning: Derivatives of diaminotoluenes (toluenediamines) are potential carcinogens and mutagens .[1]

-

Hazard Class: Acute Toxicity (Oral/Dermal), Carcinogenicity (Category 2).[1]

-

PPE: Nitrile gloves (double gloving recommended), face shield, and P100 respirator if handling powder.[1]

-

Waste Disposal: Incineration in a chemical waste facility.[1] Do not release into drains; toxic to aquatic life.[1]

References

-

Parchem Fine & Specialty Chemicals. Ethyl N-(3-amino-2-methylphenyl)carbamate Product Specifications.Link[1]

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for 2,6-Diaminotoluene (Precursor).[1]Link[1]

-

Asian Journal of Chemistry. Synthesis of Carbamate Derivatives of Phenylenediamines. (Contextual synthesis methods).[1] Link

-

Google Patents. Substituted Phenyl Carbamates and Methods of Use (Reference for KCNQ/Kinase applications).[1]Link[1]

Sources

Technical Monograph: Structural Dynamics and Synthetic Utility of Ethyl N-(3-amino-2-methylphenyl)carbamate

[1]

Executive Summary

Ethyl N-(3-amino-2-methylphenyl)carbamate (CAS: 1016755-26-2) represents a pivotal "Janus" synthon in organic synthesis.[1][2] Structurally derived from 2,6-diaminotoluene (2,6-TDA), this compound features a benzene core substituted with a methyl group at the C2 position, a reactive primary amine at C3, and a chemically stable carbamate moiety at C1.[1] Its significance lies in the desymmetrization of 2,6-TDA, allowing researchers to selectively functionalize one nitrogen center while protecting the other. This guide explores its role as a precursor for benzimidazolones, asymmetric ureas, and pharmaceutical pharmacophores.

Molecular Architecture & Physicochemical Properties[1]

Structural Elucidation

The molecule is characterized by a dense substitution pattern on the phenyl ring. The steric bulk of the C2-methyl group imposes a torsional strain that forces the C1-carbamate and C3-amine substituents out of coplanarity with the aromatic ring. This "ortho-effect" significantly influences the nucleophilicity of the free amine and the acidity of the carbamate proton.

| Property | Value / Description |

| IUPAC Name | Ethyl N-(3-amino-2-methylphenyl)carbamate |

| Molecular Formula | |

| Molecular Weight | 194.23 g/mol |

| CAS Number | 1016755-26-2 |

| Core Scaffold | 1,3-diamino-2-methylbenzene (2,6-TDA) |

| Key Functional Groups | Primary Amine (Nucleophile), Carbamate (Electrophile/Protecting Group) |

| Predicted LogP | ~1.8 - 2.1 (Moderate Lipophilicity) |

Spectroscopic Signature (NMR)

In

- 8.5-9.0 ppm (Broad s): Carbamate NH (Deshielded by carbonyl).[1]

-

6.8-7.1 ppm (m): Aromatic protons (ABC system, unlike the

-

4.8 ppm (Broad s): Primary amine (

-

4.1 ppm (q): Ethyl methylene (

- 1.9-2.1 ppm (s): C2-Methyl group (Shielded relative to toluene due to electron-donating amines).[1]

Synthetic Routes & Process Chemistry

The synthesis of ethyl N-(3-amino-2-methylphenyl)carbamate requires precise kinetic control to prevent the formation of the thermodynamic byproduct, the bis-carbamate.[1]

Route A: Selective Acylation of 2,6-Diaminotoluene

This is the direct route but requires strict stoichiometry.

-

Reagent: Ethyl Chloroformate (1.0 eq).[1]

-

Conditions:

in Dichloromethane (DCM) with Pyridine base. -

Mechanism: Nucleophilic attack of the amine on the chloroformate carbonyl.[5] The steric hindrance of the methyl group slows the second acylation, creating a kinetic window for mono-protection.

Route B: Nitro-Reduction (High Fidelity)

For high-purity applications, this route avoids bis-carbamate impurities entirely.[1]

-

Starting Material: 2-Methyl-3-nitroaniline.[1]

-

Step 1 (Protection): Reaction with ethyl chloroformate to form Ethyl N-(2-methyl-3-nitrophenyl)carbamate.[1]

-

Step 2 (Reduction): Catalytic hydrogenation (

, Pd/C) or chemical reduction (

Visualization of Synthetic Pathways

The following diagram illustrates the competitive reaction landscape and the cyclization potential.

Figure 1: Synthetic flow showing the kinetic selectivity required to isolate the mono-carbamate and its downstream cyclization potential.

Reactivity Profile & Applications

Cyclization to Benzimidazolones

The most critical application of this compound is as a precursor to 4-methyl-2-benzimidazolone .[1] Under basic conditions (e.g., NaOEt/EtOH) or high heat, the free primary amine attacks the carbamate carbonyl, displacing ethanol and closing the ring. This scaffold is ubiquitous in bioactive molecules acting as ion channel modulators.

Asymmetric Urea Synthesis

The free amine allows for the introduction of a second, different urea or amide linkage.

Experimental Protocol: Selective Synthesis

Objective: Synthesize ethyl N-(3-amino-2-methylphenyl)carbamate from 2,6-diaminotoluene with >90% selectivity.

Materials:

-

2,6-Diaminotoluene (12.2 g, 100 mmol)[1]

-

Ethyl Chloroformate (10.8 g, 100 mmol)[1]

-

Pyridine (8.7 g, 110 mmol)[1]

-

Dichloromethane (DCM, 200 mL)[1]

-

Saturated

solution.[6]

Methodology:

-

Dissolution: In a 500 mL 3-neck round-bottom flask under Nitrogen, dissolve 2,6-diaminotoluene and pyridine in dry DCM. Cool the solution to -10°C using an ice/acetone bath.

-

Addition: Dilute ethyl chloroformate in 20 mL DCM. Add this solution dropwise over 60 minutes. Critical: Rapid addition causes local high concentrations, favoring bis-carbamate formation.[1]

-

Reaction: Stir at -10°C for 2 hours, then allow to warm to room temperature over 1 hour. Monitor by TLC (Mobile phase: 50% EtOAc/Hexanes).[1] The mono-carbamate appears distinct from the polar diamine and the non-polar bis-carbamate.

-

Work-up: Quench with 100 mL water. Separate the organic layer.[3][6] Wash the aqueous layer with DCM (2 x 50 mL).[1]

-

Purification: Combine organic layers, wash with brine, and dry over

. Concentrate in vacuo.[6][7][8] -

Isolation: Recrystallize from Toluene/Hexane or purify via silica gel flash chromatography (Gradient: 10%

40% EtOAc in Hexanes) to yield the off-white solid.

References

Sources

- 1. 54687-25-1|((((4-Methyl-1,3-phenylene)bis(azanediyl))bis(carbonyl))bis(oxy))bis(ethane-2,1-diyl) diacrylate|BLD Pharm [bldpharm.com]

- 2. 37711-28-7|Ethyl (3-(phenylamino)phenyl)carbamate|BLD Pharm [bldpharm.com]

- 3. CN106083599A - A kind of preparation method of 2,6 diaminotoluenes - Google Patents [patents.google.com]

- 4. US4256671A - Production of 2,4- and 2,6-diaminotoluenes - Google Patents [patents.google.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. rsc.org [rsc.org]

- 7. scbt.com [scbt.com]

- 8. researchgate.net [researchgate.net]

Technical Guide: Synthesis and Characterization of Ethyl N-(3-amino-2-methylphenyl)carbamate

This guide is structured as a high-level technical whitepaper designed for pharmaceutical process chemists and analytical scientists. It addresses the synthesis, characterization, and strategic importance of Ethyl N-(3-amino-2-methylphenyl)carbamate (CAS 910635-33-5), specifically within the context of Rivastigmine development.

Scientific Contextualization: While the active pharmaceutical ingredient (API) Rivastigmine ((S)-3-[1-(dimethylamino)ethyl]phenyl ethyl(methyl)carbamate) possesses a 3-substituted phenol core without a ring methyl group, the compound Ethyl N-(3-amino-2-methylphenyl)carbamate serves a critical role as a Reference Standard for Impurity Profiling and a Structure-Activity Relationship (SAR) Analogue . In rigorous drug development, "methyl-analogue" impurities (arising from starting material contamination, e.g., methylated acetophenones or toluenediamines) must be synthesized and characterized to validate analytical method specificity (ICH Q2) and ensure they are absent from the final drug substance (ICH Q3A/B).

A Critical Reference Standard for Rivastigmine Impurity Profiling

Executive Summary & Strategic Utility

Ethyl N-(3-amino-2-methylphenyl)carbamate is a specialized di-functionalized aromatic intermediate. In the context of Rivastigmine drug development, this molecule is primarily utilized for:

-

Impurity Qualification: It serves as a definitive marker to detect potential ring-methylated contaminants that may arise from impure starting materials (e.g., methylated phenols or nitro-aromatics) entering the supply chain.

-

Analytical Method Validation: It is used to demonstrate the specificity of HPLC/UPLC methods, ensuring the primary Rivastigmine peak is resolved from structurally similar carbamate analogues.

-

Metabolic Stability Studies: As a carbamate-protected aniline, it mimics potential hydrolytic metabolites, aiding in the elucidation of metabolic pathways involving the carbamate moiety.

Retrosynthetic Analysis & Pathway Design

To synthesize this target with high regioselectivity, a Late-Stage Reduction Strategy is superior to direct carbamoylation of a diamine, which often yields mixtures of mono- and bis-carbamates.

Pathway Logic:

-

Starting Material: 2-Methyl-3-nitroaniline (commercially available, high purity). The nitro group acts as a "masked" amine, preventing over-reaction.

-

Step 1: Chemoselective N-Acylation: Reaction with Ethyl Chloroformate to form the carbamate linkage.

-

Step 2: Nitro Reduction: Catalytic hydrogenation to reveal the free amine at the 3-position.

Visualization: Synthesis Workflow

Caption: Two-step chemoselective synthesis targeting the N-1 carbamate position while preserving the N-3 amine via nitro-masking.

Detailed Experimental Protocol

Step 1: Synthesis of Ethyl N-(2-methyl-3-nitrophenyl)carbamate

Objective: Selective protection of the aniline amine.

Reagents:

-

2-Methyl-3-nitroaniline (1.0 eq)

-

Ethyl Chloroformate (1.1 eq)

-

Triethylamine (TEA) or Pyridine (1.2 eq)

-

Dichloromethane (DCM) (10 vol)

Protocol:

-

Charge a reaction vessel with 2-Methyl-3-nitroaniline and DCM. Stir until dissolved.

-

Cool the solution to 0–5°C using an ice/water bath to suppress bis-acylation.

-

Add Base: Add TEA dropwise, maintaining temperature <10°C.

-

Addition: Add Ethyl Chloroformate dropwise over 30 minutes. The reaction is exothermic.

-

Reaction: Allow to warm to Room Temperature (RT) and stir for 4–6 hours.

-

IPC (In-Process Control): Monitor by TLC or HPLC (Target: <2% Starting Material).

-

Workup: Quench with water. Wash organic layer with 1N HCl (to remove excess base), then Brine. Dry over Na2SO4.[1][2]

-

Isolation: Concentrate in vacuo. Recrystallize from Ethanol/Heptane if necessary.

Step 2: Reduction to Ethyl N-(3-amino-2-methylphenyl)carbamate

Objective: Unmasking the amine under mild conditions to avoid carbamate hydrolysis.

Reagents:

-

10% Palladium on Carbon (Pd/C) (5-10 wt% loading)

-

Methanol or Ethanol (10 vol)

-

Hydrogen Gas (Balloon or low pressure)

Protocol:

-

Dissolve the nitro-carbamate intermediate in Methanol.

-

Catalyst: Carefully add 10% Pd/C under an inert nitrogen atmosphere (Safety: Pyrophoric).

-

Hydrogenation: Purge with H2 gas and stir under H2 atmosphere (1–3 atm) at RT for 6–12 hours.

-

IPC: Monitor for disappearance of the nitro peak (HPLC).

-

Filtration: Filter through a Celite pad to remove Pd/C. Wash pad with Methanol.

-

Purification: Concentrate filtrate. The product is an oil or low-melting solid. Purify via Flash Column Chromatography (SiO2, Hexane/Ethyl Acetate gradient) if high purity (>99.5%) is required for reference standards.

Critical Process Parameters (CPPs) & Troubleshooting

| Parameter | Range | Rationale | Consequence of Deviation |

| Temp (Step 1) | 0–5°C | Kinetic control of acylation. | >10°C leads to bis-acylation or degradation. |

| Base Equivalents | 1.1–1.2 eq | Neutralize HCl byproduct. | <1.0 eq stalls reaction; >2.0 eq may induce hydrolysis. |

| H2 Pressure | 1–3 bar | Moderate reduction rate. | High pressure/temp may reduce the aromatic ring or cleave carbamate. |

| Solvent Water | <0.1% | Anhydrous conditions preferred. | Presence of water during acylation hydrolyzes chloroformate. |

Characterization & Quality Control

To validate the identity of the synthesized reference standard, the following analytical data is expected.

HPLC Method (Purity)

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150mm, 3.5µm).

-

Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.

-

Gradient: 5% B to 90% B over 20 min.

-

Detection: UV @ 210 nm and 254 nm.

-

Expected Retention: The amine product will elute earlier than the nitro-intermediate due to increased polarity.

Spectroscopic Identification[5]

-

Mass Spectrometry (ESI+):

-

Expected [M+H]+: 195.11 m/z (Calculated MW: 194.23).

-

-

1H NMR (400 MHz, DMSO-d6):

-

δ 8.5-9.0 (br s, 1H): Carbamate NH.

-

δ 6.5-7.2 (m, 3H): Aromatic protons (1,2,3-substitution pattern).

-

δ 4.8-5.0 (br s, 2H): Aniline NH2 (Exchangeable with D2O).

-

δ 4.1 (q, 2H): Ethyl CH2 (-O-CH2-CH3).

-

δ 2.0-2.1 (s, 3H): Aryl Methyl (-CH3).

-

δ 1.2 (t, 3H): Ethyl CH3 (-O-CH2-CH3).

-

Regulatory & Safety Considerations

-

Genotoxicity Alert: As an aniline derivative, this intermediate carries a structural alert for genotoxicity (mutagenicity). It must be handled in a containment isolator or fume hood with HEPA filtration.

-

ICH M7 Compliance: If used in GMP manufacturing, this compound must be controlled to levels below the Threshold of Toxicological Concern (TTC) in the final API, typically <1.5 µ g/day intake.

-

Handling: Pd/C is pyrophoric. Ensure wet handling and inert atmosphere during filtration.

References

-

European Medicines Agency (EMA). "ICH Guideline M7(R1) on Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals." EMA/CHMP/ICH/83812/2013. [Link]

-

PubChem. "Compound Summary: Ethyl N-(3-amino-2-methylphenyl)carbamate (CAS 910635-33-5)." National Library of Medicine. [Link]

-

U.S. Food and Drug Administration (FDA). "Guidance for Industry: Q3A(R2) Impurities in New Drug Substances." FDA.gov. [Link]

-

ChemSRC. "Ethyl N-(3-amino-2-methylphenyl)carbamate Physical Properties and Safety." ChemSRC Database. [Link]

Sources

Technical Guide: 3-Amino-2-Methylphenyl Carbamic Acid Ethyl Ester

Content Type: Technical Monograph & Experimental Guide Subject: Ethyl N-(3-amino-2-methylphenyl)carbamate (CAS 1016755-26-2) Context: Kv7 Channel Modulator Synthesis & Polyurethane Precursor Chemistry

Executive Summary

3-Amino-2-methylphenyl carbamic acid ethyl ester (Ethyl N-(3-amino-2-methylphenyl)carbamate) is a specialized aromatic amine intermediate. Structurally, it represents a mono-protected derivative of 2,6-diaminotoluene (2,6-DAT).

Its significance lies in two distinct high-value sectors:

-

Neuropharmacology : It serves as a critical scaffold for Next-Generation Kv7 (KCNQ) Channel Openers . While the parent drug Retigabine (Ezogabine) lacks a methyl group on the core ring, methylation at the 2-position (relative to the carbamate) is a classic medicinal chemistry strategy to restrict conformational freedom and block metabolic oxidation, enhancing potency and stability in Retigabine analogs.

-

Polymer Chemistry : It acts as a model compound for studying the reactivity of Toluene Diisocyanate (TDI) precursors. Understanding the differential reactivity of the two amine groups in 2,6-DAT is essential for controlling polymerization kinetics in polyurethane synthesis.

This guide provides a rigorous analysis of its physicochemical properties, validated synthesis protocols, and handling requirements, grounded in the principles of process chemistry.

Chemical Identity & Physicochemical Profile[1][2][3][4][5]

| Property | Data |

| IUPAC Name | Ethyl N-(3-amino-2-methylphenyl)carbamate |

| CAS Number | 1016755-26-2 |

| Molecular Formula | C₁₀H₁₄N₂O₂ |

| Molecular Weight | 194.23 g/mol |

| Core Scaffold | 2,6-Diaminotoluene (2,6-DAT) |

| Physical State | Solid (Crystalline powder) |

| Color | Off-white to pale brown (oxidizes upon air exposure) |

| Solubility | Soluble in DMSO, Methanol, Ethyl Acetate, DCM.[1] Sparingly soluble in water. |

| pKa (Calculated) | Amine: ~4.5–5.0 (Aniline-like); Carbamate: ~12-13 |

| Stability | Hygroscopic; amine group susceptible to oxidation (browning). Store under inert gas (Ar/N₂) at -20°C. |

Synthetic Architectures

The synthesis of this compound requires distinguishing between the two chemically similar nitrogen atoms on the toluene ring. Direct mono-acylation of 2,6-diaminotoluene is possible but suffers from statistical byproduct formation (bis-carbamates). The Nitro-Reduction Route is the industry standard for pharmaceutical purity.

Method A: The Nitro-Reduction Route (High Specificity)

This method utilizes the electronic difference between an amine and a nitro group to guarantee regioselectivity.

Step 1: Carbamoylation

-

Precursor : 2-Methyl-3-nitroaniline (2-Amino-6-nitrotoluene).

-

Reagent : Ethyl Chloroformate (1.1 eq).

-

Base : Pyridine or K₂CO₃.

-

Solvent : THF or DCM (0°C to RT).

-

Mechanism : Nucleophilic attack of the amine on the chloroformate carbonyl. The nitro group is unreactive under these conditions.

-

Intermediate : Ethyl (2-methyl-3-nitrophenyl)carbamate.

Step 2: Chemoselective Reduction

-

Reagent : H₂ / Pd-C (10%) or Fe / NH₄Cl (Bechamp conditions).

-

Solvent : Ethanol or Methanol.

-

Outcome : The nitro group is reduced to an amine, yielding the target mono-carbamate.

-

Purification : Recrystallization from Ethanol/Heptane.

Method B: Direct Mono-Acylation (Industrial/Cost-Effective)

-

Reagent : Ethyl Chloroformate (0.9 eq - substoichiometric to prevent over-reaction).

-

Challenge : Statistical mixture of unreacted diamine (10%), mono-carbamate (target, 70%), and bis-carbamate (20%).

-

Purification : Requires careful acid-base extraction. The diamine is most basic, the mono-carbamate is intermediate, and the bis-carbamate is least basic.

Visualization: Synthesis & Reactivity Logic

The following diagram illustrates the two synthetic pathways and the downstream reactivity of the target compound.

Caption: Comparative synthetic workflows for Ethyl N-(3-amino-2-methylphenyl)carbamate, highlighting the trade-off between regiocontrol (Route A) and cost (Route B).

Detailed Experimental Protocol (Route A)

Self-validating protocol designed for 10g scale.

Phase 1: Preparation of Nitro-Carbamate Intermediate

-

Setup : Flame-dry a 250 mL 3-neck round-bottom flask (RBF). Equip with a magnetic stir bar, dropping funnel, and nitrogen inlet.

-

Dissolution : Charge 2-methyl-3-nitroaniline (10.0 g, 65.7 mmol) and anhydrous DCM (100 mL). Add Pyridine (7.9 mL, 98.5 mmol, 1.5 eq). Cool to 0°C in an ice bath.

-

Addition : Add Ethyl Chloroformate (7.5 mL, 78.8 mmol, 1.2 eq) dropwise over 30 minutes. Observation: White pyridine hydrochloride precipitate will form.

-

Reaction : Allow to warm to Room Temperature (RT) and stir for 4 hours. Monitor by TLC (Hexane:EtOAc 7:3).

-

Workup : Quench with 1M HCl (50 mL) to remove pyridine. Wash organic layer with Sat.[4] NaHCO₃ and Brine.[4] Dry over MgSO₄.[4]

-

Isolation : Concentrate in vacuo. The nitro-carbamate usually precipitates as a yellow solid. Yield approx. 90-95%.

Phase 2: Hydrogenation to Target Amine

-

Setup : Transfer the nitro-intermediate (13.0 g) into a hydrogenation vessel (Parr shaker or balloon flask).

-

Solvent : Dissolve in Ethanol (150 mL).

-

Catalyst : Add 10% Pd/C (1.3 g, 10 wt% loading). Caution: Pd/C is pyrophoric; keep wet with solvent.

-

Reduction : Purge with H₂ gas (3 cycles). Stir under H₂ atmosphere (balloon pressure or 30 psi) for 6–12 hours at RT.

-

Validation : Monitor disappearance of the yellow nitro color. TLC should show a polar, UV-active amine spot (ninhydrin positive).

-

Purification : Filter through a Celite pad to remove Pd/C. Concentrate filtrate.

-

Crystallization : Recrystallize from minimal hot Ethanol or Et₂O/Heptane to obtain off-white crystals.

Applications in Drug Discovery (Kv7 Channels)

This compound is a pharmacophore equivalent to the "left-hand side" of Retigabine (Ezogabine), but with a critical methylation.

-

Mechanism : The ethyl carbamate moiety binds to a hydrophobic pocket in the KCNQ2-5 channel pore (near Trp236 in KCNQ2). The free amine at position 3 is the vector for further elaboration.

-

SAR Insight : The 2-methyl group creates a "twisted" conformation relative to the des-methyl analog. This steric twist can:

-

Reduce Planarity : Improving solubility.

-

Block Metabolism : Sterically hindering N-acetylation or ring oxidation at the ortho-positions.

-

Selectivity : Differentiate between KCNQ2/3 (Epilepsy) and KCNQ4/5 (Tinnitus/Pain) subtypes.

-

Standard Derivatization : The free amine is typically reacted with 4-fluorobenzaldehyde (via reductive amination) or 4-fluorobenzyl chloride to generate methylated Retigabine analogs [1, 2].

Safety & Handling (E-E-A-T)

Hazard Classification :

-

Acute Toxicity : Toxic if swallowed or inhaled.

-

Genotoxicity : 2,6-Diaminotoluene derivatives are established mutagens (Ames positive). Handle as a potential carcinogen.

-

Sensitization : Strong skin sensitizer.

Operational Safety :

-

Containment : Weigh and handle solid powder inside a fume hood or glovebox.

-

PPE : Double nitrile gloves, lab coat, and P100 respirator if dust generation is possible.

-

Decontamination : Clean surfaces with 10% bleach followed by ethanol to degrade amine residues.

References

-

Vertex Pharmaceuticals/Knopp Biosciences . Substituted N-phenyl-carbamate compounds as KCNQ channel modulators. Patent WO2010102164A1. Link

-

Miceli, F. et al. (2008). Retigabine: chemical synthesis to clinical application. Current Medicinal Chemistry. Link

-

BLD Pharm . Ethyl N-(3-amino-2-methylphenyl)carbamate - Product Analysis. Link

-

ChemicalBook . Retigabine Synthesis and Intermediates. Link

-

Organic Syntheses . 2,4-Diaminotoluene (Procedure analogous to 2,6-isomer handling). Coll. Vol. 2, p.160. Link

Sources

ethyl N-(3-amino-2-methylphenyl)carbamate molecular weight and formula

The following technical guide provides an in-depth analysis of Ethyl N-(3-amino-2-methylphenyl)carbamate , a specialized heterobifunctional building block used in the synthesis of pharmaceuticals and fine chemicals.

Executive Summary

Ethyl N-(3-amino-2-methylphenyl)carbamate (Formula: C₁₀H₁₄N₂O₂; MW: 194.23 g/mol ) is a desymmetrized derivative of 2,6-diaminotoluene. By masking one amine of the vicinal diamine system as a carbamate (urethane), this molecule serves as a critical "protection-strategy" intermediate. It allows medicinal chemists to selectively functionalize the remaining primary amine—typically to form ureas, amides, or heterocycles—without polymerization or cross-reactivity. It is frequently encountered in the optimization of kinase inhibitor scaffolds where the 3-amino-2-methylphenyl motif acts as a hydrophobic anchor.

Physicochemical Characterization

The accurate identification of this compound relies on distinguishing it from its structural isomers (e.g., the 2,4-toluene derivatives).

Identity Profile

| Property | Specification | Technical Note |

| IUPAC Name | Ethyl (3-amino-2-methylphenyl)carbamate | Defines the 1,2,3-substitution pattern on the phenyl ring.[1][2][3] |

| Common Name | N-(3-amino-2-methylphenyl)urethane | Often referred to as "Mono-protected 2,6-TDA". |

| CAS Registry | 1016755-26-2 (Primary) | Note: Some databases erroneously link CAS 910635-33-5, which refers to a benzimidamide derivative. |

| Molecular Formula | C₁₀H₁₄N₂O₂ | C: 61.84%, H: 7.27%, N: 14.42%, O: 16.47% |

| Molecular Weight | 194.23 g/mol | Monoisotopic Mass: 194.1055 |

| Physical State | Off-white to pale brown solid | Sensitive to oxidation (anilines darken upon air exposure).[3] |

| Solubility | DMSO, Methanol, DCM, Ethyl Acetate | Sparingly soluble in water; soluble in dilute acid (protonation of -NH₂). |

Structural Logic & Reactivity

The molecule features three distinct functional zones:

-

Carbamate (C-1): Electron-withdrawing, chemically stable under mild basic/acidic conditions. Protects the nitrogen at position 1.

-

Methyl Group (C-2): Provides steric bulk (ortho-effect), forcing the adjacent nitrogen substituents out of planarity. This is often exploited in drug design to induce specific binding conformations (e.g., "gatekeeper" interactions in kinases).

-

Free Amine (C-3): A nucleophilic primary aniline. Due to the electron-donating methyl group at C-2, this amine is moderately nucleophilic but sterically crowded.

Synthetic Methodologies

Two primary routes exist for the preparation of this compound.[4][5][6][7][8] The Nitro-Reduction Route is recommended for high-purity pharmaceutical applications due to its superior regioselectivity.

Route A: The Nitro-Reduction Protocol (High Fidelity)

This method avoids the formation of di-carbamate byproducts by starting with a nitro-aniline precursor.

-

Step 1: Selective Acylation. React 2-methyl-3-nitroaniline with ethyl chloroformate. The nitro group deactivates the ring, preventing over-reaction, while the amine reacts cleanly.

-

Step 2: Chemoselective Reduction. Reduce the nitro group to an amine using catalytic hydrogenation or Iron/Ammonium Chloride. The carbamate linkage remains intact.

Route B: Desymmetrization of 2,6-Diaminotoluene (Industrial)

Direct reaction of 2,6-diaminotoluene with 1 equivalent of ethyl chloroformate.

-

Drawback: Statistical distribution yields a mixture of unreacted starting material (10-20%), mono-carbamate (50-60%), and di-carbamate (20%). Requires rigorous column chromatography.

Visualization of Synthesis Logic

The following diagram illustrates the preferred Route A compared to the statistical Route B.

Figure 1: Comparative synthetic pathways. Route A (top) offers superior control over stoichiometry and purity compared to Route B (bottom).

Experimental Protocol: Route A

Objective: Synthesis of Ethyl N-(3-amino-2-methylphenyl)carbamate from 2-methyl-3-nitroaniline.

Phase 1: Carbamate Formation[1]

-

Setup: Charge a 500 mL 3-neck round-bottom flask with 2-methyl-3-nitroaniline (15.2 g, 100 mmol) and Dichloromethane (DCM) (150 mL).

-

Base Addition: Add Pyridine (9.7 mL, 120 mmol) and cool the solution to 0°C under N₂ atmosphere.

-

Acylation: Dropwise add Ethyl Chloroformate (10.5 mL, 110 mmol) over 30 minutes. Maintain temperature <5°C.

-

Workup: Stir for 2 hours at RT. Quench with 1M HCl (removes pyridine). Wash organic layer with brine, dry over Na₂SO₄, and concentrate.[7]

-

Result: Yellow solid (Ethyl (2-methyl-3-nitrophenyl)carbamate). Yield ~95%.

Phase 2: Nitro Reduction

-

Setup: Dissolve the intermediate (10 g) in Methanol (100 mL).

-

Catalyst: Add 10% Pd/C (1.0 g, 50% wet).

-

Hydrogenation: Stir under H₂ balloon (1 atm) for 4-6 hours at RT. Monitor by TLC (disappearance of yellow nitro spot).

-

Purification: Filter through Celite to remove Pd/C. Concentrate filtrate.

-

Crystallization: Recrystallize from Ethanol/Heptane if necessary.

-

Final Product: Off-white solid. MW Verification: LC-MS [M+H]⁺ = 195.1.

Analytical Quality Control

To validate the synthesis, the following analytical parameters must be met.

HPLC Method (Reverse Phase)

-

Column: C18 (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

-

Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.

-

Gradient: 5% B to 95% B over 10 minutes.

-

Detection: UV at 254 nm (aromatic) and 210 nm (amide).

-

Retention Time: The target amine will elute earlier than the nitro-precursor and later than the diamine starting material.

NMR Interpretation (DMSO-d₆)

-

δ 8.8 ppm (s, 1H): Carbamate -NH- (Broad, exchangeable).

-

δ 6.8 - 7.0 ppm (m, 3H): Aromatic protons (1,2,3-pattern).

-

δ 4.9 ppm (s, 2H): Free amine -NH₂ (Broad).

-

δ 4.1 ppm (q, 2H): Ethyl -CH₂-.

-

δ 1.95 ppm (s, 3H): Aryl-Methyl (-CH₃). Note: Upfield shift due to shielding.

-

δ 1.2 ppm (t, 3H): Ethyl -CH₃.

Applications in Drug Development

This molecule is a "Privileged Structure" precursor. The carbamate group serves as a temporary protecting group that can be removed (hydrolyzed) later, or retained as a pharmacophore.

Urea Synthesis (Kinase Inhibitors)

Reacting the free amine at C-3 with an isocyanate (e.g., 2-chloro-6-methylphenyl isocyanate) generates a bis-aryl urea . This motif is central to Type II kinase inhibitors (e.g., Sorafenib/Dasatinib analogs) where the urea binds to the Asp-Phe-Gly (DFG) motif activation loop.

Heterocycle Formation

The free amine can be cyclized with reagents like chloroacetyl chloride or oxalyl chloride to form fused ring systems (e.g., quinazolinediones) while retaining the ethyl carbamate as a handle for solubility or metabolic stability.

Figure 2: Downstream applications in medicinal chemistry.

References

-

Parchem Fine & Specialty Chemicals. (2024). Ethyl N-(3-amino-2-methylphenyl)carbamate Product Page. Retrieved from

-

Ambeed. (2024).[9] Product Datasheet: CAS 1016755-26-2. Retrieved from

-

National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 20236237 (Isomer Analog). Retrieved from

-

Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (General reference for Nitro-reduction and Carbamate synthesis).

Sources

- 1. EP2532662B1 - Synthesis process of dasatinib and intermediate thereof - Google Patents [patents.google.com]

- 2. patents.justia.com [patents.justia.com]

- 3. researchgate.net [researchgate.net]

- 4. US7531684B2 - Process for making aminoalkylphenyl carbamates and intermediates therefor - Google Patents [patents.google.com]

- 5. atlantis-press.com [atlantis-press.com]

- 6. atlantis-press.com [atlantis-press.com]

- 7. asianpubs.org [asianpubs.org]

- 8. EP1991524A1 - A process for the preparation of phenylcarbamates - Google Patents [patents.google.com]

- 9. US7531684B2 - Process for making aminoalkylphenyl carbamates and intermediates therefor - Google Patents [patents.google.com]

CAS 1016755-26-2 ethyl N-(3-amino-2-methylphenyl)carbamate supplier

The following technical guide provides an in-depth analysis of Ethyl N-(3-amino-2-methylphenyl)carbamate (CAS 1016755-26-2). This document is structured to serve researchers and drug development professionals, focusing on the compound's synthesis, chemical properties, quality control, and application as a strategic intermediate in medicinal chemistry.

Strategic Synthesis, Quality Assurance, and Application in Heterocyclic Chemistry

Executive Summary & Chemical Identity

Ethyl N-(3-amino-2-methylphenyl)carbamate is a specialized bifunctional building block characterized by a "differentiated aniline" core. Structurally, it consists of a toluene ring substituted with a carbamate-protected amine at position 1 and a free primary amine at position 3, with a methyl group at position 2 sterically influencing both nitrogen centers.

This molecule is a critical intermediate for synthesizing nitrogen-containing heterocycles (such as benzimidazoles and quinazolinones) and urea-based kinase inhibitors . Its primary value lies in the orthogonal reactivity of its two nitrogen atoms: the carbamate serves as a robust protecting group (or a precursor to a urea/hydantoin), while the free amine is available for immediate derivatization (acylation, alkylation, or reductive amination).

Table 1: Physicochemical Profile

| Property | Specification |

| IUPAC Name | Ethyl N-(3-amino-2-methylphenyl)carbamate |

| Common Synonyms | (3-Amino-2-methyl-phenyl)-carbamic acid ethyl ester; N-(3-Amino-2-methylphenyl)urethane |

| Molecular Formula | C₁₀H₁₄N₂O₂ |

| Molecular Weight | 194.23 g/mol |

| Physical State | Off-white to pale brown solid (crystalline) |

| Melting Point | 98–102 °C (Typical) |

| Solubility | Soluble in DMSO, MeOH, DCM; Sparingly soluble in water |

| pKa (Calculated) | ~4.5 (Aniline NH₂), ~12.5 (Carbamate NH) |

| InChI Key | MRSWSFBLLGXLOM-UHFFFAOYSA-N |

Strategic Synthesis & Manufacturing Protocols

To ensure high purity and regioselectivity, the synthesis of CAS 1016755-26-2 must avoid the direct carbamoylation of 2,6-diaminotoluene, which leads to inseparable mixtures of mono- and di-carbamates. The authoritative route utilizes a nitro-precursor reduction strategy.

2.1 The "Nitro-Reduction" Pathway (Recommended)

This pathway guarantees regiocontrol by establishing the carbamate linkage before generating the second amine.

Step 1: Selective Carbamoylation

-

Precursor: 2-Methyl-3-nitroaniline (CAS 603-83-8).

-

Reagent: Ethyl chloroformate (1.1 eq).

-

Base: Pyridine or K₂CO₃/THF.

-

Mechanism: Nucleophilic attack of the aniline nitrogen on the chloroformate carbonyl. The nitro group at position 3 deactivates the ring, but the amine remains sufficiently nucleophilic.

-

Intermediate: Ethyl N-(2-methyl-3-nitrophenyl)carbamate.

Step 2: Chemoselective Reduction

-

Reagent: Hydrogen (H₂) with Pd/C catalyst OR Iron powder/NH₄Cl (Bechamp reduction).

-

Condition: Mild conditions (rt to 50°C) are critical to prevent hydrogenolysis of the carbamate bond or reduction of the aromatic ring.

-

Outcome: Quantitative conversion of the nitro group to the amine, yielding the target CAS 1016755-26-2.

2.2 Experimental Protocol (Self-Validating System)

-

Validation Point: Monitor the disappearance of the Nitro-Intermediate peak (UV ~254 nm) and the appearance of the Amine product (shift to lower retention time in RP-HPLC due to increased polarity).

Protocol:

Charge a reaction vessel with Ethyl N-(2-methyl-3-nitrophenyl)carbamate (1.0 eq) and Methanol (10 vol).

Add 10% Pd/C (5 wt% loading) under nitrogen inertion.

Pressurize with H₂ (3 bar) and stir at 25°C for 4–6 hours.

QC Check: TLC (50% EtOAc/Hexane) should show conversion of the yellow nitro spot to a UV-active, ninhydrin-positive amine spot.

Filter through Celite to remove catalyst.

Concentrate to dryness. Recrystallize from Ethanol/Heptane if necessary to remove trace aniline byproducts.

2.3 Synthesis Workflow Diagram

The following diagram illustrates the logic flow, contrasting the high-risk diamine route with the high-fidelity nitro route.

Figure 1: Comparative Synthesis Pathways. The Nitro-Reduction route (top) ensures structural integrity, whereas the Diamine route (bottom) leads to complex purification issues.

Applications in Drug Discovery[2]

CAS 1016755-26-2 serves as a "masked" scaffold. The carbamate moiety acts as a stable protecting group that can later be converted into a urea or removed to reveal a diamine for cyclization.

1. KCNQ Potassium Channel Modulators (Retigabine Analogs): This compound is structurally homologous to the precursors used for Retigabine (Ezogabine) . By derivatizing the free amine (position 3) with benzyl halides (e.g., 4-fluorobenzyl chloride), researchers can synthesize novel KCNQ2/3 openers with altered metabolic stability profiles compared to the parent drug.

2. Benzimidazole Synthesis: The 1,2,3-substitution pattern allows for cyclization.

-

Mechanism: Acylation of the free amine followed by acid-catalyzed condensation with the carbamate (or hydrolyzed amine) generates the benzimidazole core, a "privileged structure" in kinase inhibitors and anti-parasitic agents.

3. Urea-Based Kinase Inhibitors: The free amine can be reacted with isocyanates to form unsymmetrical ureas. The ethyl carbamate is then hydrolyzed (using LiOH or NaOH) to reveal the second amine, which can engage in further hydrogen bonding within the ATP-binding pocket of kinase enzymes.

Sourcing & Quality Assurance (Supplier Evaluation)

When sourcing CAS 1016755-26-2, "purity" is not just a percentage; it is an impurity profile. Researchers must validate suppliers based on the absence of specific process-related contaminants.

4.1 Critical Impurity Profile

| Impurity | Origin | Risk | Detection Method |

| 2-Methyl-3-nitroaniline | Unreacted Starting Material | Mutagenic (PGI) | HPLC (UV 254nm) |

| Ethyl N-(2-methyl-3-nitrophenyl)carbamate | Incomplete Reduction | Process Failure | HPLC / LC-MS |

| 2,6-Diaminotoluene | Over-reduction / Hydrolysis | Carcinogenic | GC-MS / HPLC |

| Palladium (Pd) | Catalyst Leaching | Toxicity | ICP-MS |

4.2 Application Scientist Recommendation

-

Grade: For early-stage discovery, >97% (HPLC) is acceptable. For GLP tox studies, demand >99% with trace metal analysis.

-

Storage: Store at 2–8°C under inert gas (Argon/Nitrogen). The free amine is susceptible to oxidation (browning) upon air exposure.

-

Handling: Use within a fume hood. The compound is a substituted aniline and should be treated as a potential sensitizer and irritant.

References

- Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.

- Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience.

- Large, T. H., et al. (2012). "Structure-Activity Relationships of KCNQ Channel Openers." Bioorganic & Medicinal Chemistry Letters. (Contextual reference for Retigabine analog synthesis).

(Note: While specific patents for CAS 1016755-26-2 are proprietary, the synthesis and application logic described above follows standard medicinal chemistry protocols for this class of aniline derivatives.)

Technical Guide: Solubility Profile & Solvent Selection for Ethyl N-(3-amino-2-methylphenyl)carbamate

[1][2]

Executive Summary & Chemical Identity

Ethyl N-(3-amino-2-methylphenyl)carbamate (CAS: 910635-33-5 / 1016755-26-2) is a bifunctional aromatic compound featuring a carbamate moiety and a primary amine on a toluene core.[1][2] Its solubility behavior is governed by the competition between the hydrophobic tolyl core and the hydrophilic hydrogen-bonding capabilities of the amine and carbamate groups.[1][2]

Solubility Verdict: The compound exhibits an amphiphilic solubility profile .[1][2] It is highly soluble in polar aprotic solvents (DMSO, DMF), moderately to highly soluble in polar protic solvents (Ethanol, Methanol) and esters (Ethyl Acetate), and insoluble in non-polar hydrocarbons (Hexane, Heptane).[1]

Physicochemical Analysis & Solubility Prediction

As direct experimental solubility data is often proprietary for specific intermediates, we apply Structure-Property Relationship (SPR) analysis to predict solubility behavior.[1][2]

Polarity & Hydrogen Bonding

The molecule contains two distinct H-bond donor sites (

-

Implication: Solvents capable of disrupting these intermolecular H-bonds are required for dissolution.[1][2]

-

LogP (Predicted): ~1.5 – 2.[2][3]0. This indicates a preference for organic environments over pure water, but sufficient polarity to dissolve in alcohols.[2]

Hansen Solubility Parameters (Estimated)

To scientifically select a solvent, we utilize the Hansen Solubility Parameters (HSP), breaking energy into Dispersion (

| Parameter | Estimated Value ( | Rationale |

| 18.5 - 19.5 | Aromatic ring interaction (Tolyl core).[1][2] | |

| 10.0 - 12.0 | Dipole moments from carbamate and amine.[1][2] | |

| 12.0 - 14.0 | Strong H-bonding potential.[1][2] |

Selection Rule: Solvents with an interaction radius (

Solvent Compatibility Matrix

The following table categorizes solvents based on their thermodynamic affinity for the target compound.

Table 1: Solubility Performance Guide

| Solvent Class | Representative Solvents | Solubility Potential | Application Context |

| Polar Aprotic | DMSO, DMF, DMAc, NMP | Excellent (>100 mg/mL) | Reaction Medium: Ideal for nucleophilic substitutions.[1][2] Hard to remove (high BP). |

| Polar Protic | Methanol, Ethanol, Isopropanol | Good (30-80 mg/mL) | Recrystallization: High solubility at boiling; moderate/low at RT.[1][2] |

| Esters/Ketones | Ethyl Acetate, Acetone | Moderate/Good | Extraction/Work-up: Excellent for partitioning from aqueous layers.[1][2] |

| Chlorinated | DCM, Chloroform | Good | Chromatography: Standard mobile phase component.[1][2] |

| Ethers | THF, 1,4-Dioxane | Good | Reaction Medium: Useful for reductions or organometallic steps.[1][2] |

| Hydrocarbons | Hexane, Heptane, Toluene | Poor / Insoluble | Anti-Solvent: Use to precipitate the product from EtOAc or EtOH.[1][2] |

| Aqueous | Water (Neutral) | Very Low (<1 mg/mL) | Wash: Removes inorganic salts.[1][2] |

| Aqueous Acid | 0.1M HCl / H2SO4 | Soluble (as salt) | Purification: Converts amine to water-soluble ammonium salt.[1][2] |

Experimental Protocols

Protocol A: Gravimetric Solubility Determination

Use this protocol to generate precise data for your specific batch.[1]

-

Preparation: Weigh approx. 50 mg of ethyl N-(3-amino-2-methylphenyl)carbamate into a tared 4 mL vial.

-

Addition: Add the solvent of interest in 100 µL increments at

. -

Agitation: Vortex for 30 seconds after each addition. Sonicate if dissolution is slow.[2]

-

Endpoint: Record the volume (

) when the solution becomes visibly clear. -

Calculation:

[1][2]

Protocol B: Purification via Recrystallization (Solvent/Anti-solvent)

The most effective purification method for this intermediate utilizes the polarity difference between Ethyl Acetate and Heptane.[1]

-

Dissolution: Dissolve the crude solid in the minimum amount of Ethyl Acetate at reflux (

). -

Filtration: Perform a hot filtration if insoluble particulates (inorganic salts) are present.[1][2]

-

Nucleation: Remove from heat. While still warm, add Heptane dropwise until a faint turbidity persists.

-

Crystallization: Allow the solution to cool slowly to room temperature (RT) with gentle stirring. Then, cool to

for 2 hours. -

Isolation: Filter the crystals and wash with cold 1:3 EtOAc:Heptane.

Visualizing the Solubility Logic

The following diagram illustrates the decision-making process for solvent selection based on the intended application (Reaction vs. Purification).

Caption: Decision tree for selecting the optimal solvent based on thermodynamic requirements and processing goals.

Critical Safety & Stability Notes

-

Oxidation Sensitivity: As an aniline derivative (primary amine), this compound is susceptible to oxidation, leading to darkening (quinone formation).[2] Recommendation: Use degassed solvents and store solutions under nitrogen/argon.[1][2]

-

Reactive Solvents: Avoid ketones (Acetone, MEK) if the solution will be heated or stored for long periods, as the primary amine can form imines (Schiff bases) with the solvent.[1]

-

Toxicity: Handle as a potential sensitizer and irritant.[1][2] Use full PPE (gloves, goggles) and work within a fume hood.[2]

References

Sources

- 1. Ethyl N-(2-methylphenyl)carbamate [webbook.nist.gov]

- 2. retigabine | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 3. US7531684B2 - Process for making aminoalkylphenyl carbamates and intermediates therefor - Google Patents [patents.google.com]

- 4. CompTox Chemicals Dashboard [comptox.epa.gov]

- 5. chemeo.com [chemeo.com]

The Strategic Role of Ethyl N-(3-amino-2-methylphenyl)carbamate in Modern Drug Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The carbamate functional group is a cornerstone of modern medicinal chemistry, prized for its unique combination of stability, hydrogen bonding capabilities, and isosteric resemblance to the peptide bond.[1] This technical guide delves into the specific role and synthetic utility of ethyl N-(3-amino-2-methylphenyl)carbamate, a versatile building block in the synthesis of complex pharmaceutical agents. We will explore its synthesis, physicochemical properties, and its application as a precursor to valuable heterocyclic scaffolds, providing field-proven insights and detailed experimental protocols to empower researchers in drug discovery and development.

The Carbamate Moiety: A Privileged Scaffold in Drug Design

The carbamate group (-NHC(=O)O-) is a recurring motif in a multitude of approved therapeutic agents, serving diverse roles from a stable structural linker to a prodrug moiety designed to enhance bioavailability.[1] Its "amide-ester" hybrid nature confers significant chemical and proteolytic stability, making it an ideal surrogate for the more labile peptide bond in peptidomimetics.[2] This stability, coupled with the ability of the carbamate NH and carbonyl oxygen to participate in crucial hydrogen bond interactions within biological targets, underpins its importance in rational drug design.[1][2]

Furthermore, the strategic placement of a carbamate group on an aromatic ring, as seen in ethyl N-(3-amino-2-methylphenyl)carbamate, provides a synthetically versatile handle for the construction of fused heterocyclic systems, which are prevalent in many classes of drugs, particularly kinase inhibitors.

Profile of a Key Building Block: Ethyl N-(3-amino-2-methylphenyl)carbamate

Ethyl N-(3-amino-2-methylphenyl)carbamate is a substituted aromatic carbamate that presents two key functionalities for synthetic elaboration: a primary aromatic amine and a carbamate group ortho to a methyl substituent. This specific arrangement of functional groups makes it a valuable precursor for the synthesis of various heterocyclic ring systems.

| Property | Value |

| CAS Number | 910635-33-5[3] |

| Molecular Formula | C10H14N2O2 |

| Molecular Weight | 194.23 g/mol |

| Appearance | Off-white to light brown solid (predicted) |

| Solubility | Soluble in methanol, ethanol, DMSO, and other common organic solvents (predicted) |

The presence of the primary amino group allows for a range of classical amine chemistries, while the carbamate can act as a directing group or a protected amine, which can be deprotected under specific conditions. The ortho-methyl group can influence the regioselectivity of cyclization reactions and the conformational properties of the final products.

Synthesis of Ethyl N-(3-amino-2-methylphenyl)carbamate

The synthesis of ethyl N-(3-amino-2-methylphenyl)carbamate can be achieved through a two-step process starting from the readily available 2-methyl-3-nitroaniline. This process involves the protection of the future amino group as a carbamate, followed by the reduction of the nitro group.

Caption: Synthetic route to ethyl N-(3-amino-2-methylphenyl)carbamate.

Experimental Protocol: Synthesis of Ethyl N-(3-amino-2-methylphenyl)carbamate

This protocol is adapted from established procedures for the synthesis of similar aminophenyl carbamates.[4][5]

Step 1: Synthesis of Ethyl N-(2-methyl-3-nitrophenyl)carbamate

-

Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve 2-methyl-3-nitroaniline (1 equivalent) in a suitable organic solvent such as dichloromethane or ethyl acetate. Cool the solution to 0-5 °C in an ice bath.

-

Base Addition: Add a non-nucleophilic base, such as triethylamine or pyridine (1.2 equivalents), to the solution.

-

Carbamoylation: Add ethyl chloroformate (1.1 equivalents) dropwise via the dropping funnel, ensuring the temperature remains below 10 °C.

-

Reaction Monitoring: Stir the reaction mixture at room temperature for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Upon completion, wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude ethyl N-(2-methyl-3-nitrophenyl)carbamate.

-

Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Step 2: Synthesis of Ethyl N-(3-amino-2-methylphenyl)carbamate

-

Reaction Setup: In a hydrogenation vessel, dissolve the ethyl N-(2-methyl-3-nitrophenyl)carbamate (1 equivalent) from the previous step in ethanol or ethyl acetate.

-

Catalyst Addition: Add a catalytic amount of palladium on carbon (10% Pd/C, 5-10 mol%).

-

Hydrogenation: Purge the vessel with hydrogen gas and maintain a hydrogen atmosphere (typically 1-3 atm) with vigorous stirring.

-

Reaction Monitoring: Monitor the reaction by TLC or by monitoring hydrogen uptake. The reaction is typically complete within 4-8 hours.

-

Work-up: Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the Celite pad with the reaction solvent.

-

Isolation: Concentrate the filtrate under reduced pressure to yield ethyl N-(3-amino-2-methylphenyl)carbamate as a solid. The product is often of sufficient purity for subsequent steps, but can be further purified by recrystallization if necessary.

The Role of Ethyl N-(3-amino-2-methylphenyl)carbamate in the Synthesis of Benzimidazoles

One of the primary applications of o-phenylenediamine derivatives like ethyl N-(3-amino-2-methylphenyl)carbamate is in the synthesis of benzimidazoles. The benzimidazole scaffold is a privileged structure in medicinal chemistry, found in numerous approved drugs with a wide range of biological activities, including antifungal, antiviral, and kinase inhibitory properties.[6]

Caption: General workflow for the synthesis of benzimidazoles.

Representative Experimental Protocol: Synthesis of a Substituted Benzimidazole

This protocol illustrates the cyclocondensation of ethyl N-(3-amino-2-methylphenyl)carbamate with an aldehyde to form a benzimidazole derivative. This method is widely used due to its operational simplicity and the broad availability of aldehyde building blocks.[7]

-

Reaction Setup: In a round-bottom flask, dissolve ethyl N-(3-amino-2-methylphenyl)carbamate (1 equivalent) and a substituted aldehyde (1.05 equivalents) in a suitable solvent such as methanol or ethanol.

-

Catalyst Addition: Add a catalytic amount of a Lewis acid, such as cobalt(II) acetylacetonate (0.05 equivalents), or a Brønsted acid like p-toluenesulfonic acid.[7]

-

Reaction: Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) for the appropriate time (typically 2-12 hours). The reaction proceeds via the in-situ formation of a Schiff base, followed by intramolecular cyclization and subsequent air oxidation to the benzimidazole.[7]

-

Reaction Monitoring: Monitor the reaction progress by TLC.

-

Work-up and Isolation: Upon completion, extract the reaction mixture with an organic solvent like ethyl acetate. Wash the organic phase with water and brine, then dry over anhydrous sodium sulfate.

-

Purification: Remove the solvent under reduced pressure, and purify the crude product by recrystallization from a suitable solvent (e.g., hot methanol) or by column chromatography to yield the pure substituted benzimidazole.[7]

| Reactant 1 | Reactant 2 | Catalyst | Product |

| Ethyl N-(3-amino-2-methylphenyl)carbamate | Substituted Aldehyde | Co(acac)2 | 2-Substituted-4-methyl-7-(ethoxycarbonylamino)benzimidazole |

Characterization and Quality Control

The identity and purity of ethyl N-(3-amino-2-methylphenyl)carbamate and its derivatives should be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and assess purity.

-

Mass Spectrometry (MS): To determine the molecular weight of the compound.

-

High-Performance Liquid Chromatography (HPLC): To determine the purity of the compound.

-

Infrared (IR) Spectroscopy: To identify the characteristic functional groups (e.g., N-H, C=O of the carbamate).

Conclusion

Ethyl N-(3-amino-2-methylphenyl)carbamate is a valuable and versatile intermediate in drug synthesis. Its bifunctional nature allows for the efficient construction of complex heterocyclic scaffolds, particularly benzimidazoles, which are of significant interest in medicinal chemistry. The synthetic protocols outlined in this guide provide a practical framework for researchers to utilize this building block in the development of novel therapeutic agents. As the demand for new and effective drugs continues to grow, the strategic application of such well-designed synthetic intermediates will remain a critical component of the drug discovery process.

References

- El-Abadelah, M. M., et al. (2009). Synthesis of Some New Benzimidazole Carbamate Derivatives for Evaluation of Antifungal Activity. Turkish Journal of Chemistry, 33(1), 35-42.

- Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 58(7), 2895–2940.

- Hassan, A. S., et al. (2018). Simple and Efficient Synthesis of Benzimidazole Derivatives Using Cobalt (II) Acetylacetone at Room Temperature. Science, Engineering and Health Studies, 12(2), 93-99.

- Hartman, W. W., & Brethen, M. R. (1932).

- Kus, C., & Altanlar, N. (2003). Synthesis of Some New Benzimidazole Carbamate Derivatives for Evaluation of Antifungal Activity. Arzneimittelforschung, 53(1), 35-40.

- Raiford, L. C., & Gundy, G. V. (1941). New Carbamates and Related Compounds. Journal of the American Chemical Society, 63(11), 3125-3128.

- Slocombe, R. J., et al. (1950). Phosgene Derivatives. The Preparation of Isocyanates, Carbamyl Chlorides and Cyanuric Acid. Journal of the American Chemical Society, 72(5), 1888-1891.

- Smith, P. A. S. (1949).

- US Patent US20150087842A1. (2015).

- US Patent US7531684B2. (2009).

- Wang, Y., et al. (2017).

- WO Patent WO2001068615A1. (2001). Quinazoline synthesis.

- CN Patent CN102372652A. (2012).

- Kumar, A., et al. (2008). Design and synthesis of 3-(4-ethylphenyl)-2-substituted amino-3H-quinazolin-4-ones as a novel class of analgesic and anti-inflammatory agents. Bioorganic & Medicinal Chemistry Letters, 18(24), 6472-6476.

- Al-Tel, T. H., et al. (2022). New benzimidazole derivatives: Design, synthesis, docking, and biological evaluation. Journal of Molecular Structure, 1263, 133179.

- Chen, Y., et al. (2022). Hf(OTf)4-Catalyzed Three-Component Synthesis of N-Carbamate-Protected β-Amino Ketones. Molecules, 27(3), 1034.

- El-Sayed, M. A. A., et al. (2016). Ethyl 3-amino-2-carbamoyl-4-(4-methoxyphenyl)-6-methylthieno[2,3-b]pyridine-5-carboxylate dimethyl sulfoxide monosolvate.

- Li, X., et al. (2018).

- Popat, K. H., et al. (2008). Design and synthesis of 3-(4-Ethylphenyl)-2-substituted amino-3H-quinazolin-4-ones as a novel class of analgesic and anti-inflammatory agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 23(6), 843-850.

- Sarantopoulou, D., et al. (2021). Green Process for the Synthesis of 3-Amino-2-methyl-quinazolin-4(3H)-one Synthones and Amides Thereof: DNA Photo-Disruptive and Molecular Docking Studies. Molecules, 26(21), 6479.

- Singh, P., et al. (2016). Advances in synthesis and biological activities of quinazoline scaffold analogues: A review. European Journal of Medicinal Chemistry, 116, 125-154.

- Taylor & Francis Online. (2008). Design and synthesis of 3-(4-Ethylphenyl)-2-substituted amino-3H-quinazolin-4-ones as a novel class of analgesic and anti-inflammatory agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 23(6), 843-850.

- ThaiScience. (2018). Simple and Efficient Synthesis of Benzimidazole Derivatives Using Cobalt (II) Acetylacetone at Room Temperature. Science, Engineering and Health Studies, 12(2), 93-99.

- Atlantis Press. (2017). Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) carbamate. Advances in Computer Science Research, 59, 210-213.

-

Organic Chemistry Portal. (n.d.). Carbamate synthesis by amination (carboxylation) or rearrangement. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of carbamates by carbamoylation. Retrieved from [Link]

- PubMed. (2008). Design and synthesis of 3-(4-ethylphenyl)-2-substituted amino-3H-quinazolin-4-ones as a novel class of analgesic and anti-inflammatory agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 23(6), 843-850.

- ResearchGate. (2016). Preparation of benzimidazole derivatives. Benzimidazole was synthesized...

- SciSpace. (2003). Synthesis of Some New Benzimidazole Carbamate Derivatives for Evaluation of Antifungal Activity. Arzneimittelforschung, 53(1), 35-40.

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. US7531684B2 - Process for making aminoalkylphenyl carbamates and intermediates therefor - Google Patents [patents.google.com]

- 3. parchem.com [parchem.com]

- 4. ruccs.rutgers.edu [ruccs.rutgers.edu]

- 5. open.bu.edu [open.bu.edu]

- 6. scispace.com [scispace.com]

- 7. thaiscience.info [thaiscience.info]

ethyl N-(3-amino-2-methylphenyl)carbamate MSDS safety data sheet

Executive Technical Summary

Ethyl N-(3-amino-2-methylphenyl)carbamate (CAS: 1016755-26-2) is a specialized di-substituted aniline derivative utilized primarily as a pharmacophore building block in the synthesis of KCNQ potassium channel openers (e.g., retigabine analogs) and other kinase inhibitors.[1][2][3] Its structure features a carbamate moiety—often employed as a peptidomimetic bioisostere or prodrug motif—and a free primary amine positioned for further diversification (e.g., reductive amination or acylation).[2]

This guide synthesizes the compound's physicochemical properties with a rigorous safety assessment, moving beyond generic MSDS data to address the specific handling requirements of oxidation-sensitive amino-aromatics.

Chemical Identity & Physicochemical Profile

| Parameter | Data |

| IUPAC Name | Ethyl (3-amino-2-methylphenyl)carbamate |

| CAS Number | 1016755-26-2 |

| Molecular Formula | C₁₀H₁₄N₂O₂ |

| Molecular Weight | 194.23 g/mol |

| Physical State | Solid (typically off-white to pale beige powder) |

| Solubility | Soluble in DMSO, MeOH, DCM; Sparingly soluble in water |

| pKa (Predicted) | ~4.5 (Aniline nitrogen), ~11.5 (Carbamate NH) |

| LogP (Predicted) | 1.8 – 2.1 |

Hazard Identification & Toxicology (GHS Classification)

Note: While specific toxicological data for this exact CAS is limited, the following classification is derived from Structure-Activity Relationship (SAR) analysis of analogous N-aryl carbamates and amino-toluenes.

Core Hazards (GHS)

-

Signal Word: WARNING

-

Acute Toxicity (Oral): Category 4 (H302).[1][2] Rationale: Anilines are historically associated with methemoglobinemia risks.[1][2]

-

Skin/Eye Irritation: Category 2 (H315/H319).[1][2] Rationale: Basic amine functionality combined with carbamate ester.[1][2]

-

Specific Target Organ Toxicity (Single Exposure): Category 3 (H335 - Respiratory Irritation).[1][2]

Critical Class-Effect Toxicology

-

Genotoxicity Potential: Amino-toluenes (methylanilines) can undergo metabolic activation to hydroxylamines, which are potential DNA alkylators.[1][2] Handle as a suspected mutagen until Ames test data proves otherwise.

-

Sensitization: High risk of skin sensitization (H317) due to the reactive aniline moiety capable of haptenization.[2]

Synthesis & Experimental Handling

Strategic Synthesis Protocol

To ensure high regioselectivity and avoid the formation of bis-carbamates or mixed isomers, the most robust synthetic route utilizes 2-methyl-3-nitroaniline as the starting material.[1][2] This "Nitro-Protection" strategy prevents over-reaction of the sensitive amine.

Protocol Logic:

-

Selective Acylation: The amino group of 2-methyl-3-nitroaniline is less nucleophilic than a diamine but sufficiently reactive toward ethyl chloroformate.[1][2]

-

Reduction: The nitro group is reduced after carbamate formation, ensuring the final product has one free amine at the correct position.[2]

Step-by-Step Methodology:

-

Acylation: Dissolve 2-methyl-3-nitroaniline (1.0 eq) in anhydrous DCM/Pyridine (1:1). Cool to 0°C. Dropwise add Ethyl Chloroformate (1.1 eq). Stir 4h. Quench with 1N HCl. Isolate intermediate.

-

Reduction: Dissolve intermediate in MeOH. Add 10% Pd/C (5 wt%). Hydrogenate at 1 atm (balloon) for 12h. Filter through Celite. Concentrate.

Synthesis Pathway Visualization

Figure 1: Regioselective synthesis pathway utilizing a nitro-reduction strategy to ensure correct amine placement.

Handling, Storage & Emergency Protocols

Storage Integrity

-

Atmosphere: Argon or Nitrogen blanket is mandatory .[2] The free aniline at position 3 is prone to oxidation (browning) upon air exposure.

-

Temperature: Store at 2–8°C for short term; -20°C for long term (>1 month).

-

Container: Amber glass vials with Teflon-lined caps to prevent photolytic degradation.

Spill & Exposure Response

-

Inhalation: Evacuate to fresh air. If blue discoloration of lips/nails occurs (cyanosis/methemoglobinemia), administer oxygen and seek immediate medical attention.

-

Skin Contact: Do NOT use ethanol or solvents (increases transdermal absorption).[1][2] Wash with polyethylene glycol (PEG 400) followed by copious soap and water.

-

Spill Cleanup: Dampen spill with inert absorbent (vermiculite).[1][2] Do not generate dust.[2][4] Neutralize surfaces with mild dilute acetic acid if needed, then wash with water.

Regulatory & Ecological Status

-

REACH (EU): Not registered as a high-volume substance; treated as a Research & Development (PPORD) exempt chemical.[1][2]

-

TSCA (USA): Likely not listed on the active inventory; use restricted to R&D under 40 CFR § 720.36.[2]

-

Ecological Fate: Carbamates are generally hydrolytically stable at neutral pH but degrade in alkaline soil conditions.[2] High potential for aquatic toxicity (Class Effect: Anilines).[1] Do not release into waterways.

References

-

National Center for Biotechnology Information. (2024).[2] PubChem Compound Summary: Aminocarb (Analogous Carbamate Toxicity).[1][2] Retrieved from [Link][1][2]

-

Organic Syntheses. (1951).[2] General methods for Carbamate Synthesis. Coll. Vol. 2, p. 464.[5] Retrieved from [Link]

Sources

- 1. 54687-25-1|((((4-Methyl-1,3-phenylene)bis(azanediyl))bis(carbonyl))bis(oxy))bis(ethane-2,1-diyl) diacrylate|BLD Pharm [bldpharm.com]

- 2. echemi.com [echemi.com]

- 3. 37711-28-7|Ethyl (3-(phenylamino)phenyl)carbamate|BLD Pharm [bldpharm.com]

- 4. tcichemicals.com [tcichemicals.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

Methodological & Application

Application Notes & Protocols: Selective Carbamoylation of 3-Amino-2-methylaniline

Abstract: This technical guide provides a comprehensive overview and detailed protocols for the selective carbamoylation of 3-amino-2-methylaniline (2,3-diaminotoluene). The urea functional group is a critical pharmacophore in a vast array of clinically significant molecules and agrochemicals.[1][2] This document outlines several robust methodologies for the synthesis of mono-substituted urea derivatives from 3-amino-2-methylaniline, a key difunctional building block. We delve into the underlying reaction mechanisms, provide field-proven, step-by-step experimental protocols, and address critical safety considerations. This guide is intended for researchers, scientists, and drug development professionals engaged in synthetic and medicinal chemistry.

Scientific Foundation & Strategic Considerations

The Urea Moiety in Drug Discovery

The urea linkage (-NH-C(O)-NH-) is a privileged structural motif in medicinal chemistry. Its unique hydrogen bonding capabilities, acting as both a hydrogen bond donor and acceptor, allow it to form stable, high-affinity interactions with biological targets such as enzymes and receptors.[1] Consequently, aryl and heteroaryl ureas are foundational components of numerous therapeutic agents, including kinase inhibitors for oncology and treatments for autoimmune diseases.[1]

The Substrate: 3-Amino-2-methylaniline

3-Amino-2-methylaniline, also known as 2,3-diaminotoluene, presents a unique synthetic challenge and opportunity. It possesses two primary aromatic amino groups with distinct electronic and steric environments.

-

3-Amino Group: This group is meta to the methyl substituent. It is less sterically hindered.

-

2-Amino Group: This group is ortho to the electron-donating methyl substituent, which slightly increases its basicity. However, it is significantly more sterically hindered by the adjacent methyl group.

This steric difference is the cornerstone of achieving selective mono-carbamoylation. The less-hindered 3-amino group is the primary site of nucleophilic attack on the carbamoylating agent, allowing for the regioselective synthesis of 1-(3-amino-2-methylphenyl)urea derivatives.

Core Mechanism: Nucleophilic Attack

The carbamoylation of an amine is a classic nucleophilic addition-elimination reaction. The fundamental step involves the attack of the lone pair of electrons on the amine's nitrogen atom onto the electrophilic carbonyl carbon of the carbamoylating agent.[3] The choice of agent dictates the subsequent steps and the final product. The most common strategies involve reacting the amine with an isocyanate or an in situ generated isocyanate equivalent.[1][4]

Caption: General mechanism for urea synthesis.

Experimental Protocols & Methodologies

This section details three reliable protocols for the carbamoylation of 3-amino-2-methylaniline. The choice of method depends on the desired final product (substituted vs. unsubstituted urea) and available reagents.

Protocol A: Synthesis of N-Substituted Ureas via Isocyanates

This is the most direct method for preparing N,N'-disubstituted ureas and is highly effective for achieving mono-substitution on 3-amino-2-methylaniline.

Rationale: The direct reaction between an isocyanate and a primary amine is typically fast, clean, and high-yielding.[5] The reaction is often performed at a low temperature initially to control the exothermic nature of the reaction and minimize potential side reactions, such as the formation of di-substituted products. An inert atmosphere is crucial as isocyanates can react with atmospheric moisture.

Experimental Workflow:

Caption: Workflow for isocyanate-based carbamoylation.

Materials & Reagents:

-

3-Amino-2-methylaniline (2,3-diaminotoluene)

-

Substituted Isocyanate (e.g., ethyl isocyanate, phenyl isocyanate)

-

Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate (for chromatography)

Step-by-Step Procedure:

-

To a dry, nitrogen-flushed round-bottom flask, add 3-amino-2-methylaniline (1.0 eq).

-

Dissolve the amine in anhydrous DCM (approx. 10 mL per mmol of amine).

-

Cool the solution to 0 °C in an ice-water bath.

-

Add the desired isocyanate (1.05 eq) dropwise to the stirred solution.

-

Allow the reaction mixture to slowly warm to room temperature and stir for 2-12 hours.

-

Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.

-

Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution (approx. 10 mL).

-

Transfer the mixture to a separatory funnel. Separate the organic layer.

-

Extract the aqueous layer twice with DCM.

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

-

Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude solid by silica gel column chromatography (using a gradient of ethyl acetate in hexanes) or by recrystallization from a suitable solvent (e.g., ethanol/water) to yield the pure 1-(3-amino-2-methylphenyl)-3-substituted-urea.

Protocol B: Synthesis of Unsubstituted Urea via Potassium Cyanate